Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate
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Overview
Description
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position of the indole ring and a methyl ester group at the 2-position of the indole’s 3-yl substituent.
Mechanism of Action
Target of Action
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . These changes can lead to different biological effects, depending on the specific derivative and target involved .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. They have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate typically involves the bromination of an indole derivative followed by esterification. One common method includes the bromination of 2,3-dihydro-1H-indole-3-acetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting brominated intermediate is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for bromination and esterification processes, which enhance reaction efficiency and product yield. Additionally, industrial methods may employ more environmentally friendly solvents and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent indole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the parent indole derivative.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)acetate
- Methyl 2-(5-fluoro-2,3-dihydro-1H-indol-3-yl)acetate
- Methyl 2-(5-iodo-2,3-dihydro-1H-indol-3-yl)acetate
Uniqueness
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable scaffold for drug design and development .
Properties
IUPAC Name |
methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5,7,13H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZFVCMDBABCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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